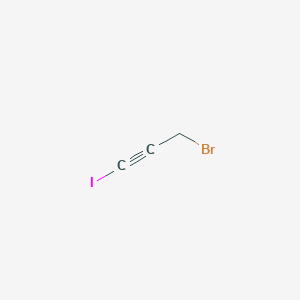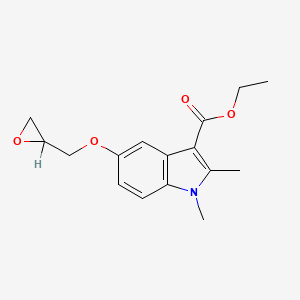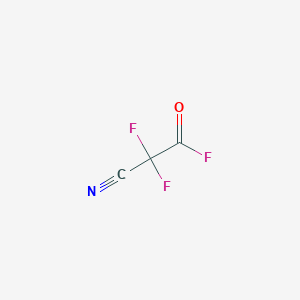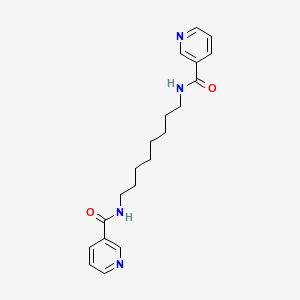
2-(Pyridin-2-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-yl)propane-1,3-diamine is an organic compound that features a pyridine ring attached to a propane-1,3-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)propane-1,3-diamine can be achieved through several methods. One common approach involves the reaction of 2-pyridyl ketone with propane-1,3-diamine under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation and reduction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
2-(Pyridin-2-yl)propane-1,3-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-(Pyridin-2-yl)propane-1,3-diamine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can act as catalysts, facilitating various chemical reactions by lowering the activation energy and increasing reaction rates. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)ethylamine: Similar structure but with an ethylamine backbone.
2-(Pyridin-2-yl)propane-1,2-diamine: Similar structure but with a propane-1,2-diamine backbone.
2-(Pyridin-2-yl)butane-1,3-diamine: Similar structure but with a butane-1,3-diamine backbone.
Uniqueness
2-(Pyridin-2-yl)propane-1,3-diamine is unique due to its specific arrangement of the pyridine ring and propane-1,3-diamine backbone, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
77046-17-4 |
|---|---|
Fórmula molecular |
C8H13N3 |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-pyridin-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C8H13N3/c9-5-7(6-10)8-3-1-2-4-11-8/h1-4,7H,5-6,9-10H2 |
Clave InChI |
MJZDBQHWOSMTDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(CN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine](/img/structure/B14453016.png)



![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)



![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)
![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)
